molecular formula C20H23ClN2O B5845652 3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide

3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide

Cat. No.: B5845652
M. Wt: 342.9 g/mol
InChI Key: HMTNCXRVCSMMIU-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro and methyl group, and a phenyl ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide apart is its specific combination of substituents, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4-methyl-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14-9-11-23(12-10-14)19-6-4-3-5-18(19)22-20(24)16-8-7-15(2)17(21)13-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTNCXRVCSMMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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